Synthetic Yield Advantage of the Methyl Ester Dihydrochloride over the Free Acid Dihydrochloride from a Common Route
When synthesized from ethylene diamine via N,N′-di(trifluoroacetyl)ethylenediamine and methyl N,N′-di(trifluoroacetyl)piperazine-2-carboxylate intermediates, Methyl Piperazine-2-carboxylate Dihydrochloride achieves an overall yield of 46% [1]. Under the identical multi-step protocol, the corresponding piperazine-2-carboxylic acid dihydrochloride yields only 36% [1]. The 10-percentage-point advantage (a 27.8% relative yield improvement) is attributed to the methyl ester's superior stability during the N,N′-dinitroso derivatization and subsequent deprotection steps compared to the free carboxylic acid, which is prone to side reactions under the strongly acidic conditions employed [1].
| Evidence Dimension | Overall synthetic yield from ethylene diamine via N,N′-di(trifluoroacetyl) intermediates |
|---|---|
| Target Compound Data | 46% overall yield for Methyl Piperazine-2-carboxylate Dihydrochloride |
| Comparator Or Baseline | Piperazine-2-carboxylic acid dihydrochloride: 36% overall yield |
| Quantified Difference | 10 percentage points absolute; 27.8% relative yield improvement |
| Conditions | Multi-step synthesis from ethylene diamine → N,N′-di(trifluoroacetyl)ethylenediamine → methyl N,N′-di(trifluoroacetyl)piperazine-2-carboxylate → deprotection to dihydrochloride salt; published in Chemistry of Heterocyclic Compounds, 1985 |
Why This Matters
For procurement decisions, the 27.8% higher yield translates to lower cost per gram when the compound is manufactured at scale, making the methyl ester dihydrochloride the more economical building block compared to the acid analog from this established synthetic route.
- [1] Kutina, N. N., Zhikhareva, G. P., Anisimova, O. S., & Yakhontov, L. N. (1985). Synthesis and conversions of piperazine-2-carboxylic acid. Chemistry of Heterocyclic Compounds, 21(6), 693–696. View Source
